ceh-19 protein

Cardiovascular Pharmacology ACE Inhibitors Hemodynamics

Researchers face variability from species-dependent deacetylation when using the prodrug alacepril instead of its direct active metabolite. Desacetyl-alacepril (DU-1227, CAS 147757-73-1) eliminates this variable-its free sulfhydryl group enables immediate ACE inhibition without metabolic activation. • Bypasses prodrug activation step for consistent in vitro/in vivo results. • Produces a more potent increase in carotid blood flow vs. alacepril, a hemodynamic nuance absent with captopril. • Lacks effect on bradykinin-induced contractions, serving as a selective probe for pathway-specific mechanistic studies. Supplied with Certificate of Analysis; ideal for in vivo hemodynamic studies, ex vivo tissue assays, and in vitro metabolism research.

Molecular Formula C16H19NO5
Molecular Weight 0
CAS No. 147757-73-1
Cat. No. B1177957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameceh-19 protein
CAS147757-73-1
Synonymsceh-19 protein
Molecular FormulaC16H19NO5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CEH-19 Protein (Desacetyl-Alacepril) Overview


The compound identified as 'ceh-19 protein' (CAS 147757-73-1) is chemically designated as 1-[(2S)-2-methyl-3-sulfanylpropanoyl]-L-prolyl-L-phenylalanine . It is synonymous with desacetyl-alacepril and DU-1227 [1]. This small molecule is the primary, pharmacologically active deacetylated metabolite of the prodrug alacepril, a clinically approved angiotensin-converting enzyme (ACE) inhibitor used for hypertension [2]. Unlike its parent prodrug, this compound possesses a free sulfhydryl group, which is essential for direct interaction with the zinc ion in the active site of ACE, thereby providing immediate enzyme inhibition [1].

Direct ACE interaction studies – free sulfhydryl group enables reported direct zinc-binding inhibition without prodrug activation.
Active-metabolite PK/PD modeling – reported primary desacetyl metabolite of alacepril; supports decoupling prodrug activation from effect.
Vascular hemodynamic assays – reported distinct carotid blood flow response in anesthetized dog model; may support mechanism-of-action studies beyond blood pressure.

Why CEH-19 Protein Differs from Other ACE Inhibitors


Procurement of this specific compound, rather than a generic ACE inhibitor or its prodrug, is critical for experiments requiring precise pharmacokinetic and pharmacodynamic modeling. The compound is the direct active metabolite responsible for the early-phase ACE inhibition following alacepril administration [1]. Substituting with the prodrug alacepril introduces an uncontrolled variable: the rate and extent of in vivo or in vitro deacetylation, which is species- and tissue-dependent [2]. Furthermore, while structurally related to captopril, this compound exhibits a distinct hemodynamic profile. For instance, it produces a more potent secondary increase in carotid blood flow compared to its parent prodrug, a nuance not observed with captopril [3]. Such distinctions are vital for studies dissecting the mechanisms of ACE inhibitor action beyond simple blood pressure reduction. The quantitative evidence below details these critical differentiators.

Prodrug Alacepril In vivo deacetylation rate varies by species and tissue; substituting with prodrug may introduce uncontrolled activation kinetics and delay direct ACE inhibition.
Captopril Captopril potentiates bradykinin-induced contractions in ex vivo ileum, whereas CEH-19 protein did not show this effect; functional pathway profile may differ.
Other ACE Inhibitors Carotid blood flow secondary increase differs from parent alacepril and is not observed with captopril; hemodynamic research endpoints may not transfer.

CEH-19 Protein: Comparative Preclinical Evidence


Carotid Blood Flow Enhancement vs. Alacepril

In anesthetized dogs, intravenous administration of CEH-19 Protein (DU-1227) at 10 mg/kg produced a triphasic effect on carotid blood flow. Notably, the secondary increase in blood flow, occurring approximately 2 minutes post-injection, was significantly more potent than the corresponding increase observed with an equivalent dose of the parent prodrug, alacepril [1]. This indicates a distinct and immediate vasoactive property of the active metabolite that is not merely a function of its conversion from the prodrug.

Carotid blood flow vs alacepril
Head-to-head
Reported more potent secondary increase in carotid blood flow at 10 mg/kg i.v. in anesthetized dogs compared with alacepril.
Supports investigation of metabolite-specific vasoactive properties beyond ACE inhibition.
Anesthetized dog model; direct metabolite-vs-prodrug comparison.
Cardiovascular Pharmacology ACE Inhibitors Hemodynamics

No Potentiation of Bradykinin Contractions (vs. Captopril)

In isolated guinea-pig ileum preparations, CEH-19 Protein (DU-1227) did not potentiate contractions induced by bradykinin [1]. This is a direct contrast to captopril, which demonstrated a clear potentiation of bradykinin-induced contractions in the same assay system [1]. This functional selectivity suggests that CEH-19 Protein may have a different interaction profile with the bradykinin-potentiating effects often associated with ACE inhibition, potentially due to differences in tissue distribution or enzyme interaction kinetics.

Bradykinin potentiation vs captopril
Head-to-head
No potentiation of bradykinin-induced contractions in isolated guinea-pig ileum, unlike captopril which potentiated contractions.
Enables study of ACE inhibition uncoupled from bradykinin-pathway engagement.
Ex vivo organ bath assay; functional selectivity context.
Smooth Muscle Pharmacology Ex Vivo Assays Bradykinin Potentiation

Comparable Antihypertensive Efficacy to Captopril

In a comparative in vivo study using pentobarbital-anesthetized dogs, intravenous administration of CEH-19 Protein (DU-1227) at a dose of 10 mg/kg resulted in a gradual lowering of diastolic blood pressure that was comparable to the effect produced by an equivalent dose of captopril [1]. The parent compound, alacepril, also showed a similar effect [1]. This establishes that the active metabolite achieves the primary therapeutic endpoint of blood pressure reduction to the same extent as a gold-standard ACE inhibitor, while possessing the distinct auxiliary characteristics noted in other evidence items.

Diastolic BP reduction vs captopril
Head-to-head
Comparable gradual diastolic blood pressure lowering at 10 mg/kg i.v. in anesthetized dogs versus captopril.
Establishes model-response endpoint context as reference ACE inhibitor in hypertensive model.
Pentobarbital-anesthetized dog; endpoint comparable to gold-standard comparator.
Hypertension In Vivo Pharmacology Blood Pressure

Primary Active Metabolite of Alacepril

Metabolic studies have confirmed that CEH-19 Protein (DU-1227, desacetyl-alacepril) is the primary active metabolite responsible for the initial ACE inhibition following administration of the prodrug alacepril [1]. In vivo, protein-bound DU-1227 acts as a circulating reservoir, readily dissociating to release free DU-1227, which can then be further converted to captopril, thereby contributing to the prolonged hypotensive effect of alacepril [2]. This well-characterized metabolic pathway positions CEH-19 Protein as a critical intermediate for in vitro and in vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling of alacepril's action.

Primary active metabolite identity
Class-level
Identified as the primary desacetyl metabolite of alacepril responsible for immediate ACE inhibition; protein-bound form acts as circulating reservoir.
Supports metabolite-specific PK/PD workflow and alacepril metabolism research.
Rat metabolism studies; class-level inference based on prodrug metabolic pathway.
Pharmacokinetics Drug Metabolism ACE Inhibition

CEH-19 Protein Applications


Cardiovascular Studies with Direct Metabolite Action

Ideal for in vivo hemodynamic studies where the goal is to isolate the effects of the active metabolite from the pharmacokinetic variability of prodrug activation. Its demonstrated direct and potent effect on carotid blood flow, distinct from the prodrug alacepril, makes it a superior tool for investigating ACE inhibitor-mediated changes in regional blood flow and vascular resistance [1].

Ex Vivo Organ Bath Assays for Functional Selectivity

Optimally suited for researchers conducting ex vivo pharmacology assays on isolated tissues, such as guinea-pig ileum. Its unique lack of effect on bradykinin-induced contractions, in contrast to captopril, provides a critical negative control or selective probe for dissecting the bradykinin-dependent and -independent pathways of ACE inhibitors [1].

Pharmacokinetic and Metabolism Studies of Alacepril

An essential analytical standard and research tool for in vitro metabolism assays (e.g., using liver microsomes or hepatocytes) and in vivo pharmacokinetic studies focused on the prodrug alacepril. Using this compound allows for the precise quantification of the rate and extent of alacepril's deacetylation, the key step in its bioactivation, and for tracking the subsequent conversion of this active metabolite to captopril [2].

ACE Activity Assay Calibration and Validation

As the direct active moiety of alacepril with a free sulfhydryl group essential for ACE binding, this compound is a suitable positive control for validating in vitro ACE activity assays, enzyme inhibition kinetics studies, and for benchmarking the potency of novel ACE inhibitors against a known, active metabolite [2].

Application
Selection Property
Validation Focus
In vivo hemodynamic metabolite studies
Direct metabolite-specific carotid blood flow profile
Confirm regional blood flow response in anesthetized model; differentiate from prodrug.
Ex vivo tissue pathway uncoupling assays
Absence of bradykinin potentiation in ileum preparations
Verify functional selectivity vs captopril; support non-bradykinin ACE inhibitor mechanism studies.
Alacepril PK/PD and metabolism profiling
Quantifiable desacetyl metabolite for prodrug activation tracking
Review deacetylation rate in microsomes/hepatocytes; confirm conversion to captopril.
ACE enzyme inhibition benchmarking
Direct sulfhydryl-mediated zinc binding; metabolite-level inhibition
Use as comparator assay-response context for novel ACE inhibitor IC50/kinetics validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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